molecular formula C25H19Cl2N3O2 B1674058 (E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide

(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide

Cat. No.: B1674058
M. Wt: 464.3 g/mol
InChI Key: BYULDQRRUINTAA-SWDTZWKESA-N
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Description

L735821 is a synthetic organic compound with the molecular formula C25H19Cl2N3O2. It is known for its complex structure, which includes a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L735821 involves multiple steps, starting with the preparation of the benzodiazepine core. The key steps include:

Industrial Production Methods

Industrial production of L735821 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L735821 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L735821 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds

Mechanism of Action

L735821 exerts its effects through interaction with specific molecular targets, including receptors and enzymes. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L735821

L735821 is unique due to its specific functional groups and the presence of the dichlorophenyl group, which can influence its pharmacological properties. This makes it a valuable compound for studying the structure-activity relationship in benzodiazepines .

Properties

Molecular Formula

C25H19Cl2N3O2

Molecular Weight

464.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H19Cl2N3O2/c1-30-21-10-6-5-9-19(21)23(17-7-3-2-4-8-17)29-24(25(30)32)28-22(31)14-12-16-11-13-18(26)15-20(16)27/h2-15,24H,1H3,(H,28,31)/b14-12+/t24-/m1/s1

InChI Key

BYULDQRRUINTAA-SWDTZWKESA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2E)-3-(2,4-Dichlorophenyl)-N-((3R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)acrylamide
L 735,821
L 735821
L-735,821
L-735821

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide

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